Clarithromycin Impurity M

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

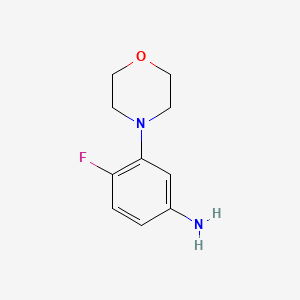

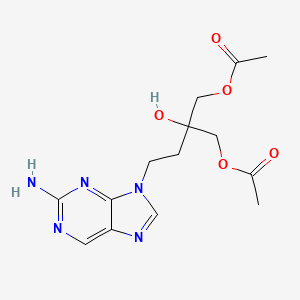

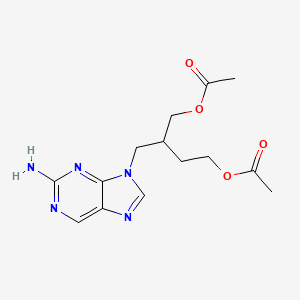

Clarithromycin Impurity M, also known as 3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, is a derivative of the macrolide antibiotic Clarithromycin . It is used purely for research purposes and not for human consumption .

Synthesis Analysis

In the manufacturing process for Clarithromycin, an intermediate known as erythromycin-A oxime is obtained when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . This process generates Clarithromycin Impurity M . The concentration of this impurity increases with prolonged reaction times and/or raised reaction temperatures .Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity M is C37H68N2O13 . It has a molecular weight of 748.94 .Chemical Reactions Analysis

The formation of Clarithromycin Impurity M involves an acid-base interaction, with chloramine being the electrophilic reagent . The reaction can be further modified with other reagents like hydroxylamine-O-sulfonic acid and NH2OMes .科学的研究の応用

Impurity Profiling and Identification

- High-performance liquid chromatography (HPLC) is used to identify and estimate both manufacturing and degradation impurities of Clarithromycin, including Impurity M. This is crucial for ensuring the quality and safety of the drug (Morgan et al., 1990).

Stability Studies

- Stability-indicating HPLC methods are developed for the separation of clarithromycin and related substances in bulk samples, including Impurity M. This helps in understanding the drug's stability under various conditions (Abuga et al., 2001).

Antibiotic Resistance Research

- Studies on clarithromycin resistance, such as in Mycobacterium intracellulare, involve examining impurities like Impurity M. Understanding impurities helps in comprehending how bacteria develop resistance to clarithromycin (Meier et al., 1994).

Environmental Impact Studies

- The ecological impact of clarithromycin, including its impurities, on aquatic ecosystems is a significant area of research. Studies on how these impurities affect algae and other microorganisms contribute to our understanding of pharmaceuticals in the environment (Peng et al., 2020).

Analytical Method Development

- Research into developing new analytical methods, such as LC-MS/MS for clarithromycin and its metabolites, often includes studying impurities like Impurity M to enhance detection and quantification accuracy (Vu et al., 2013).

Pharmacokinetics Studies

- Understanding the pharmacokinetics of clarithromycin, which involves studying its impurities, is essential for optimizing its use in treating infections. These studies help in determining appropriate dosages and understanding the drug's behavior in the body (Rodvold, 1999).

Drug Resistance Mechanisms

- The role of clarithromycin impurities in drug resistance, such as in Helicobacter pylori, is an important research area. This helps in developing better treatment strategies and understanding the mechanisms behind antibiotic resistance (Hirata et al., 2010).

Drug Formulation and Delivery Research

- Research into solid lipid nanoparticles for drug delivery includes clarithromycin and its impurities. Such studies aim to improve bioavailability and reduce adverse effects (Öztürk et al., 2019).

Chemical Derivatization Studies

- Chemical derivatization methods to enhance the detection of clarithromycin at low concentrations involve studying its impurities. This research contributes to more accurate drug monitoring and quality control (Abualhasan et al., 2020).

将来の方向性

特性

CAS番号 |

127182-43-8 |

|---|---|

製品名 |

Clarithromycin Impurity M |

分子式 |

C37H68N2O13 |

分子量 |

748.94 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

N-Desmethyl-6-O-methylerythromycin (9E)-Oxime; 3’’-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime; Oxacyclotetradecane Erythromycin deriv. |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-Fluoro-3-(morpholin-4-yl)aniline

1175797-88-2

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)